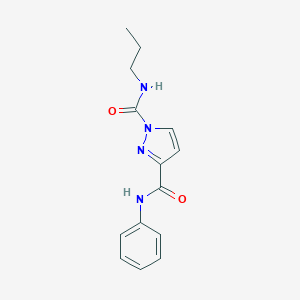
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide, also known as CPP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazole compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide's mechanism of action is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and purification. This compound has also been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with propionyl chloride, followed by reaction with aniline to form the desired product. Other methods include the reaction of 3,5-dimethylpyrazole with propionic anhydride, followed by reaction with aniline.
Aplicaciones Científicas De Investigación
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3-N-phenyl-1-N-propylpyrazole-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-2-9-15-14(20)18-10-8-12(17-18)13(19)16-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,20)(H,16,19) |
Clave InChI |
ISQKIBNCTXDTKQ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
